B613339 Boc-trp-obzl CAS No. 57229-67-1

Boc-trp-obzl

Cat. No.: B613339
CAS No.: 57229-67-1
M. Wt: 394.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-trp-obzl, also known as N-tert-butoxycarbonyl-L-tryptophan benzyl ester, is a protected amino acid derivative. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyl ester protecting group on the carboxyl group of L-tryptophan.

Scientific Research Applications

Boc-trp-obzl is widely used in scientific research, particularly in the fields of:

Safety and Hazards

“Boc-trp-obzl” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

“Boc-trp-obzl” and its derivatives have shown promise in the field of anti-tumor research . Further studies could explore the potential of these compounds in the treatment of various types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-trp-obzl typically involves the protection of the amino and carboxyl groups of L-tryptophan. The process begins with the reaction of L-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-L-tryptophan. This intermediate is then reacted with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-trp-obzl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Boc-L-tryptophan: Similar to Boc-trp-obzl but lacks the benzyl ester group.

    Fmoc-L-tryptophan: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc for protection.

    Cbz-L-tryptophan: Uses a carbobenzyloxy (Cbz) group for protection.

Uniqueness

This compound is unique due to its dual protection with Boc and benzyl ester groups, which provides greater stability and versatility in peptide synthesis compared to compounds with single protecting groups .

Properties

IUPAC Name

benzyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-23(2,3)29-22(27)25-20(21(26)28-15-16-9-5-4-6-10-16)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMCPAAFDOVLDW-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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